

# An In-depth Technical Guide to 3-Amino-6-bromobiphenyl

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 3-Amino-6-bromobiphenyl

CAS No.: 1036750-83-0

Cat. No.: B581209

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **3-Amino-6-bromobiphenyl** (also known as 6-bromo-[1,1'-biphenyl]-3-amine). This document is intended for researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development.

## Core Molecular Data

**3-Amino-6-bromobiphenyl** is a substituted biphenyl compound. The presence of an amino group and a bromine atom makes it a versatile intermediate for further chemical modifications. Key quantitative data for this compound are summarized in the table below.

Property	Value	Reference
Molecular Weight	248.12 g/mol	[1]
Molecular Formula	C <sub>12</sub> H <sub>10</sub> BrN	[1]
CAS Number	1036750-83-0	[1]
Canonical SMILES	C1=CC=C(C=C1)C2=C(C=CC(=C2)N)Br	
InChI Key	CZTUHSJLGKOSC-UHFFFAOYSA-N	
Appearance	Solid (typical)	
Purity	≥98% (typical commercial grade)	[1]

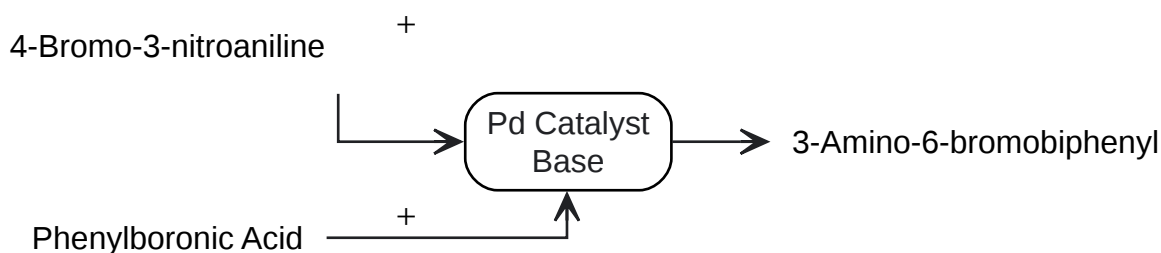
## Synthesis of 3-Amino-6-bromobiphenyl

The primary synthetic route to **3-Amino-6-bromobiphenyl** and its derivatives is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction forms the central carbon-carbon bond of the biphenyl scaffold.

## Suzuki-Miyaura Cross-Coupling: An Experimental Protocol

The following protocol is a representative procedure for the synthesis of **3-Amino-6-bromobiphenyl** via a Suzuki-Miyaura coupling reaction between a brominated aniline derivative and phenylboronic acid. The presence of the unprotected amino group can sometimes interfere with the catalytic cycle, but with appropriate ligand and base selection, the reaction can proceed efficiently.

Reaction Scheme:



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A representative synthetic scheme for **3-Amino-6-bromobiphenyl**.

Materials:

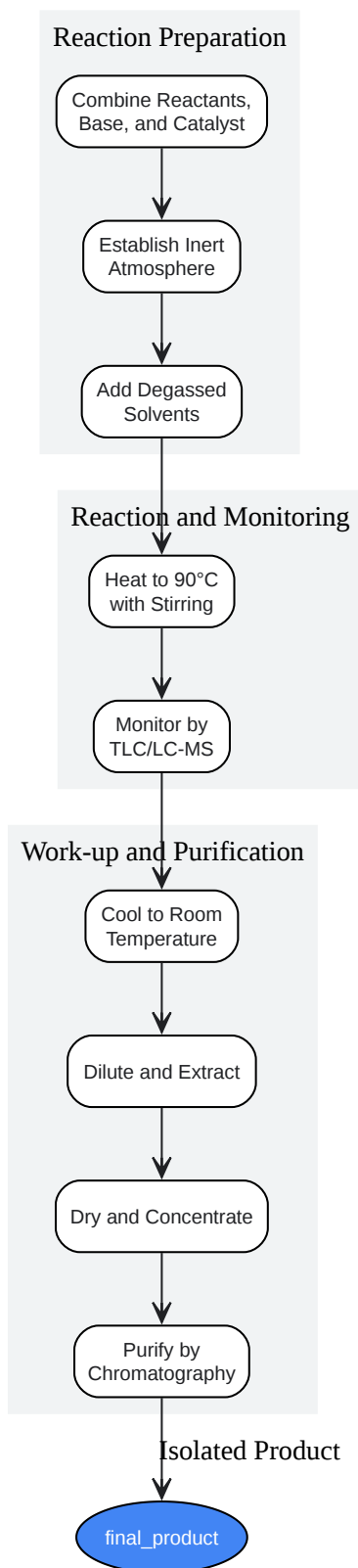
- 4-Bromo-2-aminopyridine (or a similar brominated aniline precursor) (1.0 eq)
- Phenylboronic acid (1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>] (0.05 eq)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.0 eq)
- 1,4-Dioxane, anhydrous and degassed
- Water, degassed
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a dry round-bottom flask, add the brominated aniline precursor (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

- **Catalyst Addition:** Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the flask.
- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
- **Solvent Addition:** Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v) via syringe.
- **Reaction:** Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure **3-Amino-6-bromobiphenyl**.<sup>[2]</sup>

Experimental Workflow Diagram:



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General workflow for the synthesis and purification of **3-Amino-6-bromobiphenyl**.

## Potential Applications in Drug Development

While specific biological activity data for **3-Amino-6-bromobiphenyl** is not extensively reported in publicly available literature, its structural motifs are present in a variety of biologically active molecules. The aminobiphenyl scaffold is a key feature in compounds targeting a range of therapeutic areas, particularly in oncology.

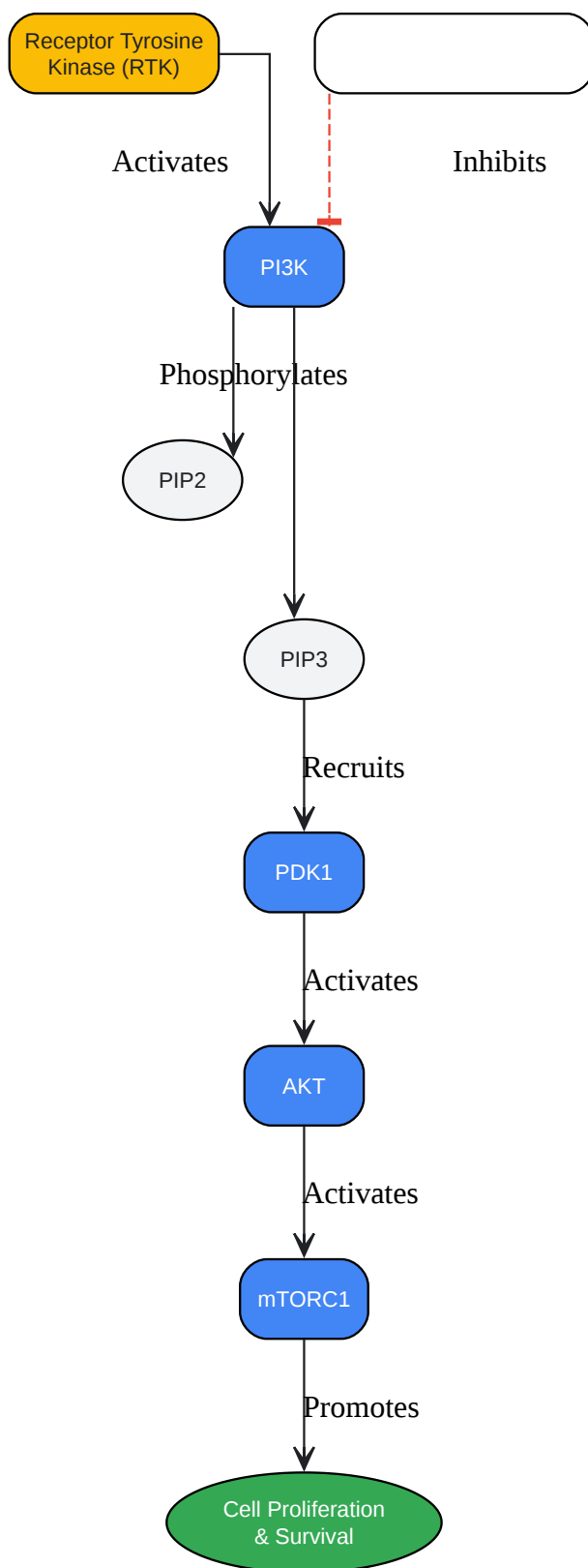
Derivatives of similar structures, such as aminopyridines and other biphenylamides, have been investigated as:

- **Kinase Inhibitors:** The aminopyridine and related scaffolds are common in molecules designed to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[2]
- **Hsp90 Inhibitors:** Biphenylamide structures have been explored as inhibitors of Heat shock protein 90 (Hsp90), a molecular chaperone that is a target in cancer therapy.[3]
- **Antimicrobial and Anticancer Agents:** Scaffolds containing bromophenyl and amino groups have been incorporated into molecules showing antimicrobial and anticancer activities.[4]

## Hypothetical Signaling Pathway Involvement

Given the prevalence of the aminobiphenyl scaffold in kinase inhibitors, it is plausible that derivatives of **3-Amino-6-bromobiphenyl** could be designed to target signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.

Disclaimer: The following diagram illustrates a hypothetical interaction. There is currently no direct experimental evidence to suggest that **3-Amino-6-bromobiphenyl** itself modulates this pathway.



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Hypothetical inhibition of the PI3K/AKT/mTOR pathway.

## Conclusion

**3-Amino-6-bromobiphenyl** is a valuable chemical intermediate with significant potential for the synthesis of novel compounds in the field of drug discovery. Its synthesis is accessible through established methods like the Suzuki-Miyaura cross-coupling reaction. While direct biological data for this specific molecule is limited, its structural components are found in numerous compounds with demonstrated therapeutic potential, particularly in oncology. Further research into the biological activities of derivatives of **3-Amino-6-bromobiphenyl** could lead to the discovery of new and effective therapeutic agents.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Amino-6-bromobiphenyl]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b581209/docs#an-in-depth-technical-guide-to-3-amino-6-bromobiphenyl>]

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